Aureothin

Description

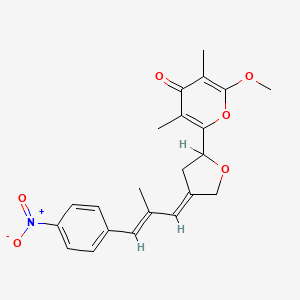

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23NO6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(4E)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10+ |

InChI Key |

GQKXCBCSVYJUMI-HFRXNJIXSA-N |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)/CO2 |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |

Synonyms |

alloaureothin aureothin mycolutein |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Aureothin

Producer Organisms and Isolation Methodologies

Aureothin (B1665325) is a natural product isolated from soil bacteria. nih.gov

Streptomyces Species as Primary Producers

The primary producers of this compound are species belonging to the genus Streptomyces. Specifically, Streptomyces thioluteus has been identified as a key source of this compound. nih.govebi.ac.ukwikipedia.orgqmul.ac.ukgoogle.com Another related compound, neothis compound (B8089337) (spectinabilin), which differs slightly in polyene backbone length, is produced by Streptomyces orinoci. ebi.ac.uk Streptomyces species are well-known for their prolific production of diverse secondary metabolites, including numerous antibiotics and other bioactive compounds, and are commonly found in soil and sediments. mdpi.com this compound has also been isolated from Streptomyces sp. MM23 and an endophytic strain, Streptomyces sp. AE170020. researchgate.netresearchgate.net

Methodological Approaches to this compound Isolation for Research

Isolation of this compound from Streptomyces cultures for research purposes typically involves extracting the compound from the mycelium. researchgate.net Methodological approaches can include techniques such as chromatography. For instance, silica-gel column chromatography with a linear gradient of hexane:acetone (B3395972) has been used to purify extracts. google.com Further purification steps, such as Sephadex LH-20 column chromatography, a size exclusion gel, can be employed to obtain purified fractions. google.com Spectroscopic analysis, such as NMR, is then used to determine the chemical structure of the isolated compounds. researchgate.net For evaluating nematicidal activity, acetone extracts of Streptomyces culture solutions have been used, followed by ultrasonic extraction and centrifugation. google.com

Genetic Architecture of the this compound Biosynthesis Gene Cluster (aur)

The biosynthesis of this compound is governed by a dedicated gene cluster, referred to as the aur gene cluster. This cluster, approximately 27 kb in size, has been cloned and sequenced from Streptomyces thioluteus. ebi.ac.ukdb-thueringen.de Analysis of the aur gene cluster has provided significant insights into the enzymatic machinery responsible for this compound production. db-thueringen.de

Analysis of Modular Type I Polyketide Synthase (PKS) Genes

A central component of the aur gene cluster is the set of genes encoding a modular type I polyketide synthase (PKS). ebi.ac.ukdb-thueringen.de Type I modular PKSs are large multienzyme complexes that synthesize polyketides through a series of sequential condensation reactions, typically following a colinear principle where each module is responsible for one round of chain extension. researchgate.netbeilstein-journals.org However, the aur PKS exhibits unusual features that deviate from this typical colinearity. ebi.ac.ukdb-thueringen.deresearchgate.net

Sequence analysis of the aur PKS genes (AurA, AurB, and AurC) revealed only three PKS proteins housing four extension modules, despite five polyketide chain extensions being required for this compound biosynthesis. ebi.ac.ukwikipedia.orgresearchgate.net This indicates that one or more modules must be used iteratively, or "stutter," to complete the polyketide chain. ebi.ac.ukdb-thueringen.deresearchgate.net Specifically, the first module, AurA, which contains a methylmalonyl-CoA selecting AT domain, appears to be used for two successive rounds of chain elongation. researchgate.net The AT domain of the second module, AurB, selects malonyl-CoA. researchgate.net Heterologous expression of the aur PKS cluster has provided direct evidence that these modules are sufficient for this compound biosynthesis and that iterative use of a module is required. ebi.ac.uk The comparison with the neothis compound (nor) biosynthesis gene cluster also highlights the similar iterative nature of their PKS assembly lines. ebi.ac.uk

Organization of Tailoring Enzyme Genes within the Cluster

In addition to the PKS genes, the aur gene cluster contains several other open reading frames (ORFs) that encode tailoring enzymes. ebi.ac.ukdb-thueringen.de These enzymes are responsible for modifying the polyketide backbone after it is synthesized by the PKS, leading to the final structure of this compound. nih.gov Key tailoring enzymes identified within the aur cluster include:

AurF: A novel N-oxygenase involved in the biosynthesis of the p-nitrobenzoate starter unit. ebi.ac.ukwikipedia.orgqmul.ac.ukgoogle.comnih.govpnas.orggenome.jpresearchgate.net

AurE: An acyl-CoA ligase that activates p-nitrobenzoate for loading onto the PKS. nih.gov

AurI: A methyltransferase responsible for O-methylation, likely of the pyrone ring. wikipedia.orgnih.gov

AurH: A bifunctional cytochrome P450 monooxygenase crucial for the stereoselective formation of the tetrahydrofuran (B95107) ring. ebi.ac.ukwikipedia.orgnih.govbeilstein-journals.org

These tailoring enzyme genes are organized within the aur cluster alongside the PKS genes, forming a contiguous locus for this compound biosynthesis. nih.govillinois.edu

Mechanistic Elucidation of Biosynthetic Steps

The biosynthesis of this compound involves a series of distinct enzymatic steps, starting with the formation of the unique p-nitrobenzoate starter unit and followed by polyketide chain elongation and post-PKS modifications.

The pathway is initiated by the formation of p-aminobenzoate (PABA), which is then transformed into p-nitrobenzoate (PNBA) by the action of AurF, a novel N-oxygenase. wikipedia.orgnih.gov AurF is a non-heme di-iron monooxygenase that catalyzes the sequential oxidation of p-aminobenzoate to p-nitrobenzoate, likely via hydroxylamine (B1172632) and nitroso intermediates. qmul.ac.ukpnas.org This reaction involves a complete six-electron oxidation utilizing dioxygen. wikipedia.org

Subsequently, PNBA is activated by the acyl-CoA ligase AurE and loaded onto the first module of the modular type I PKS (AurA-C). nih.gov The PKS then catalyzes five elongation cycles using methylmalonyl-CoA and malonyl-CoA extender units. wikipedia.orgresearchgate.net As noted earlier, the PKS operates in a non-colinear fashion, with iterative use of at least the first module (AurA) for two rounds of methylmalonyl-CoA incorporation. ebi.ac.ukresearchgate.net The polyketide chain is extended by two rounds of condensation with methylmalonyl-CoA, followed by one condensation with malonyl-CoA, and then two further condensations using methylmalonyl-CoA. researchgate.net

Following the PKS-mediated chain elongation, tailoring enzymes modify the polyketide backbone. AurI, a methyltransferase, is involved in O-methylation. wikipedia.orgnih.gov The formation of the characteristic chiral tetrahydrofuran ring is catalyzed by AurH, a bifunctional cytochrome P450 monooxygenase. ebi.ac.ukwikipedia.orgnih.govbeilstein-journals.org This enzyme performs a stereoselective oxidative cyclization reaction. ebi.ac.ukbeilstein-journals.org The sequential, AurH-catalyzed hydroxylation-heterocyclization represents a late step in the this compound pathway. nih.gov

Key Biosynthetic Enzymes and Their Functions

| Enzyme | Gene | Function | Notes |

| AurG | aurG | PABA synthase | Involved in starter unit precursor formation. |

| AurF | aurF | p-aminobenzoate N-oxygenase | Catalyzes nitro group formation. |

| AurE | aurE | Acyl-CoA ligase | Activates p-nitrobenzoate starter unit. |

| AurA | aurA | Type I PKS, Module 1 | Catalyzes chain elongation, used iteratively. |

| AurB | aurB | Type I PKS, Module 2 | Catalyzes chain elongation. |

| AurC | aurC | Type I PKS, Modules 3 and 4 (potentially) | Catalyzes chain elongation, potentially iterative module 3. |

| AurI | aurI | Methyltransferase | Catalyzes O-methylation. |

| AurH | aurH | Cytochrome P450 monooxygenase | Catalyzes tetrahydrofuran ring formation. |

Polyketide Chain Elongation Steps

| Step | Starter Unit/Extender Unit | Enzyme/Module | Notes |

| 1 | p-nitrobenzoate + Methylmalonyl-CoA | AurA (Module 1) | First elongation cycle. |

| 2 | Intermediate + Methylmalonyl-CoA | AurA (Module 1) | Second elongation cycle (iteration). |

| 3 | Intermediate + Malonyl-CoA | AurB (Module 2) | Third elongation cycle. |

| 4 | Intermediate + Methylmalonyl-CoA | AurC (Module 3) | Fourth elongation cycle. |

| 5 | Intermediate + Methylmalonyl-CoA | AurC (Module 4) | Fifth elongation cycle (Module 3 or 4). |

Role of AurF N-Oxygenase in p-Nitrobenzoate Formation

The biosynthesis of this compound begins with the formation of the unusual starter unit, p-nitrobenzoate (PNBA). This process is catalyzed by AurF, a novel N-oxygenase. AurF is a non-heme di-iron monooxygenase that catalyzes the conversion of p-aminobenzoate (PABA) to PNBA. pnas.orgwikipedia.org This involves a six-electron oxidation utilizing two equivalents of dioxygen and two exogenous electrons. wikipedia.org AurF is a homodimer with a di-iron center in each subunit and can also oxidize other para-substituted anilines to their corresponding p-nitrophenyl compounds. illinois.edu Biochemical and structural analyses indicate that AurF catalyzes sequential oxidation of aminoarenes via hydroxylamine and nitroso intermediates. pnas.org The enzyme's activity has been reconstituted in vitro, and its crystal structure has been determined, providing insights into its catalytic mechanism and substrate specificity. pnas.orgnih.govrcsb.orgresearchgate.net

Involvement of AurE Acyl-CoA Ligase in Starter Unit Activation

Following its formation, p-nitrobenzoate is activated by the acyl-CoA ligase AurE. nih.gov This enzyme is responsible for attaching PNBA to Coenzyme A (CoA), forming p-nitrobenzoyl-CoA, which can then be loaded onto the polyketide synthase assembly line as the starter unit for chain elongation. nih.govresearchgate.net Research suggests that AurE is remarkably promiscuous and can activate a variety of substituted benzoates, indicating it is not a limiting factor for incorporating alternative starter units in engineered biosynthesis approaches. nih.gov

Catalysis by AurA, AurB, and AurC PKS Modules

The core polyketide backbone of this compound is synthesized by a type I modular polyketide synthase system composed of three proteins: AurA, AurB, and AurC. researchgate.net These modules are responsible for the successive condensation of extender units (methylmalonyl-CoA and malonyl-CoA) onto the p-nitrobenzoate starter unit. wikipedia.orgresearchgate.net The this compound polyketide chain is constructed by the extension of p-nitrobenzoic acid with two rounds of condensation with methylmalonyl-CoA, followed by one condensation with malonyl-CoA, and then two further condensations using methylmalonyl-CoA. researchgate.net Heterologous expression studies have confirmed that AurA, AurB, and AurC are the only PKS proteins required for this compound biosynthesis. researchgate.netnih.gov

Sequence analysis of the PKS genes reveals that AurA, the first module, contains a methylmalonyl-CoA selecting AT domain, while AurB's AT domain selects malonyl-CoA. researchgate.net Although the expected number of extension modules for the this compound structure is five, sequence analysis of the aur gene cluster revealed only four. researchgate.net This discrepancy is resolved by the iterative use of certain modules, a key feature of this compound biosynthesis. nih.govebi.ac.ukdb-thueringen.de

Function of AurH Cytochrome P450 Monooxygenase in Tetrahydrofuran Ring Formation

The formation of the chiral tetrahydrofuran ring, a key structural component of this compound, is catalyzed by AurH, a bifunctional cytochrome P450 monooxygenase. nih.govuniprot.orggenome.jpresearchgate.netrsc.orgresearchgate.net AurH is involved in the late stages of this compound biosynthesis and catalyzes two sequential oxidation reactions. researchgate.net It first catalyzes the regio- and stereospecific hydroxylation of luteothin (also known as deoxythis compound) at the C-7 position, forming the intermediate (7R)-7-hydroxydeoxythis compound. uniprot.orgresearchgate.net Subsequently, AurH catalyzes the formation of a C-O bond, leading to the stereoselective cyclization and formation of the tetrahydrofuran ring, representing the final step in this compound biosynthesis. uniprot.orggenome.jpresearchgate.net This tandem oxygenation process is highly controlled and contributes to the specific stereochemistry of the tetrahydrofuran moiety. researchgate.net

Non-Colinearity and Iterative Processing in the this compound PKS Assembly Line

Modular type I PKS systems typically follow a principle of co-linearity, where each module contains a complete set of catalytic domains responsible for one round of polyketide chain elongation, and the order of modules in the enzyme complex corresponds to the order of reactions in the biosynthetic pathway. researchgate.netcore.ac.uknih.gov However, the this compound PKS assembly line deviates significantly from this principle, exhibiting non-colinearity and iterative processing. nih.govebi.ac.ukdb-thueringen.denih.govnih.gov

The aur gene cluster encodes only four extension modules (AurA, AurB, and the bimodular AurC) to catalyze the five required polyketide chain extensions. researchgate.netnih.gov This indicates that at least one module must be used more than once in the biosynthetic process. nih.govebi.ac.ukdb-thueringen.de

Elucidation of Iterative Module Usage (e.g., "Stuttering")

Research, including heterologous expression studies and mutational analysis, has provided strong evidence for the iterative use, or "stuttering," of PKS modules in this compound biosynthesis. nih.govebi.ac.ukdb-thueringen.denih.govresearchgate.net Specifically, the first module, AurA, which contains a methylmalonyl-CoA selecting AT domain, is utilized for two successive rounds of chain elongation. researchgate.netnih.govebi.ac.ukdb-thueringen.denih.gov This iterative function of AurA is crucial for generating the correct polyketide backbone length and structure of this compound. nih.govebi.ac.ukdb-thueringen.de

The mechanism underlying this programmed iteration is a subject of ongoing research. One proposed mechanism involves the retrotransfer of the growing polyketide intermediate from one PKS strand to another. core.ac.uk Studies have shown that the first ketosynthase (KS) domain of AurA is involved in priming the PKS, leaving a site available for the retrotransfer of the diketide intermediate. core.ac.ukresearchgate.net The second KS domain is thought to act as a gatekeeper, controlling the length of the polyketide chain. core.ac.uk Experimental evidence, such as the substitution of the AurA module with a module from a different PKS, has demonstrated that the iterative behavior is specifically programmed into the AurA module itself. core.ac.uk

There is also a possibility that the bimodular AurC is used iteratively, as its AT4 domain does not appear to be catalytically active, suggesting it might not catalyze a standard single extension. researchgate.net The iterative use of modules in the this compound pathway represents an early and well-studied example of such non-colinear behavior in bacterial modular PKSs, highlighting a mechanism for generating chemical diversity that breaks the typical one-module-one-elongation rule. nih.govebi.ac.ukdb-thueringen.decore.ac.uknih.gov

| Enzyme/Protein | Role in this compound Biosynthesis | Substrate(s) | Product(s) |

| AurF | N-Oxygenase, forms p-nitrobenzoate starter unit | p-aminobenzoate | p-nitrobenzoate |

| AurE | Acyl-CoA Ligase, activates starter unit | p-nitrobenzoate, CoA | p-nitrobenzoyl-CoA |

| AurA | PKS Module 1, catalyzes initial chain elongations | p-nitrobenzoyl-CoA, methylmalonyl-CoA | Elongated polyketide intermediate (iterative) |

| AurB | PKS Module 2, catalyzes chain elongation | Polyketide intermediate, malonyl-CoA | Elongated polyketide intermediate |

| AurC | PKS Module 3, catalyzes final chain elongations | Polyketide intermediate, methylmalonyl-CoA | Polyketide backbone |

| AurH | Cytochrome P450 Monooxygenase, forms THF ring | Luteothin | This compound (via hydroxylated intermediate) |

Novel PKS Priming Mechanisms

The this compound PKS pathway exhibits a novel priming mechanism involving the unique p-nitrobenzoate starter unit. ebi.ac.uknih.gov Unlike canonical modular type I PKS systems that typically utilize an integrated loading domain or a KSQ domain for priming with standard acyl-CoA starter units, the this compound pathway initiates with PNBA. ebi.ac.uknih.govnih.gov The activation of PNBA by AurE and its subsequent loading onto the first module of the PKS (AurA) represents a departure from the typical PKS priming mechanisms. nih.govwikipedia.orgresearchgate.net This unusual starter unit and its mode of incorporation are key features of the this compound biosynthetic machinery. ebi.ac.uknih.gov

Furthermore, analysis of the aur gene cluster revealed only four extension modules are required to catalyze the five polyketide chain extensions needed for this compound biosynthesis. nih.govresearchgate.net This indicates that one module catalyzes two successive cycles of chain extension, a phenomenon referred to as iteration or "stuttering," which is one of the early examples of this non-colinear behavior in a type I PKS. ebi.ac.uknih.govresearchgate.net Specifically, the first module, AurA, which contains a methylmalonyl-CoA selecting AT domain, is likely used for two iterative rounds of chain elongation. researchgate.net There is also a possibility that a second iterative use occurs with module 3 within AurC. researchgate.net This iterative use of modules in the this compound PKS is a significant aspect of its novel programming and biosynthesis. nih.govresearchgate.net

Biosynthetic Engineering and Combinatorial Biosynthesis

The this compound biosynthetic pathway has served as a model system for exploring biosynthetic engineering and combinatorial biosynthesis strategies to generate structural diversity and produce novel analogues. nih.govacs.orgnih.gov The modular nature of the type I PKS, although exhibiting non-colinearity, allows for manipulation of the enzymatic assembly line. nih.govnih.govh1.co

Heterologous Expression Systems for this compound Production

Heterologous expression of the aur gene cluster has been successfully demonstrated, providing direct evidence that the identified modules are sufficient for this compound biosynthesis. ebi.ac.uknih.govresearchgate.net Cloning and expressing the aur gene cluster from Streptomyces thioluteus in heterologous hosts like Streptomyces lividans has been achieved. researchgate.netnih.govillinois.edu This approach allows for the production of this compound outside its native producer and facilitates the study and manipulation of the biosynthetic pathway. researchgate.netnih.govfrontiersin.org For instance, the aur gene cluster, approximately 27-29 kb in size, has been assembled and expressed in Streptomyces lividans, yielding this compound. nih.govnih.gov Recent efforts have also involved capturing the this compound gene cluster and expressing it in engineered Streptomyces venezuelae strains, which have had native PKS gene clusters deleted to potentially increase heterologous production. dbpia.co.kr Refactoring native promoters with strong heterologous host promoters has also been explored to enhance this compound production in these systems. dbpia.co.kr

Rational Design and Reprogramming of this compound PKS Pathways

Rational design and reprogramming of the this compound PKS pathway have been pursued to create novel polyketide structures. h1.coacs.orgresearchgate.netnih.gov By applying rational genetic recombination and domain exchanges, researchers have successfully reprogrammed the modular aur PKS. h1.coresearchgate.netnih.gov A notable example is the transformation of the aur PKS into an assembly line capable of generating luteoreticulin, a related nitro-substituted polyketide found in different Streptomyces species, which points to a joint evolutionary origin. acs.orgresearchgate.netnih.gov This was achieved by using only genes from the aur cluster, demonstrating that the biosynthetic logic could be manipulated through domain swapping and truncation while preserving the crucial nitro functionality from the first module. researchgate.netnih.govrsc.org These studies highlight the potential for designing artificial pathways based on the structural and enzymatic information of the this compound system. h1.coresearchgate.net The iterative use of domains, such as an acyltransferase (AT) domain iteratively loading an extender unit onto both its cognate ACP and a downstream ACP, has also been observed in reprogrammed this compound PKS systems, revealing unprecedented non-colinear behavior. researchgate.netnih.gov

Mutasynthesis and Biotransformation Strategies for Diversification

Mutasynthesis and biotransformation strategies have been employed to generate a library of this compound analogues with structural modifications. nih.govacs.orgnih.gov Mutasynthesis involves feeding synthetic building blocks to mutant strains deficient in producing the natural starter unit or extender units. nih.gov In the this compound pathway, mutasynthesis using an engineered ΔaurF/aurH null mutant, which lacks the ability to produce the native PNBA starter unit and form the tetrahydrofuran ring, has shown broad substrate tolerance towards alternative PKS starter units. nih.gov This approach has allowed the incorporation of at least eleven different starter units into this compound analogues. nih.gov

Biotransformation utilizes specific enzymes from the pathway to modify precursor molecules or pathway intermediates in vitro or in vivo. nih.govnih.govacs.org The promiscuity of the this compound PKS assembly line towards different starter units and the plasticity in the formation of the pyrone and tetrahydrofuran rings can be exploited through biotransformation. nih.govacs.org For example, the AurH-mediated biotransformation of deoxythis compound (B1248338) derivatives has been used to introduce the chiral tetrahydrofuran moiety. nih.gov By combining mutasynthesis, biotransformation, and combinatorial biosynthesis, researchers have successfully generated a defined library of this compound analogues with modifications at the aryl residue, the polyketide backbone, and the pyrone head group. nih.govacs.org These integrated approaches have yielded new derivatives with altered biological activities. nih.govacs.org

Molecular Mechanisms of Action

Inhibition of Cellular Protein Synthesis

While the primary mechanisms of Aureothin's cytotoxicity are linked to mitochondrial function, its broad biological impact suggests potential interference with other fundamental cellular processes, including protein synthesis.

The process of aminoacyl-tRNA synthesis, which involves the attachment of an amino acid to its corresponding tRNA, is a critical step in protein synthesis. This reaction is catalyzed by enzymes called aminoacyl-tRNA synthetases (aaRSs). Inhibition of these enzymes leads to a depletion of charged tRNAs, which in turn stalls the ribosomal machinery and halts protein production. This is a known mechanism for several antibiotics. While this compound's primary mode of action is not definitively attributed to the inhibition of tRNA aminoacylation, and specific studies on this interaction are limited, it represents a plausible, yet less characterized, mechanism for its growth-inhibiting properties. The disruption of such a fundamental process would have widespread consequences for cell viability and proliferation.

Modulation of Mitochondrial Respiration

A significant and well-documented mechanism of this compound's action is its ability to interfere with mitochondrial respiration, a critical process for cellular energy production in the form of ATP.

This compound (B1665325) acts as a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. Research has classified this compound as a Class II inhibitor of Complex I. This classification indicates that it inhibits the complex in a non-competitive manner with respect to ubiquinone. This mode of inhibition means that this compound does not bind to the same active site as the substrate (ubiquinone) but rather to a different site on the enzyme complex. This binding event induces a conformational change in the enzyme, which in turn prevents the transfer of electrons from the high-potential iron-sulfur clusters within Complex I to ubiquinone.

Table 1: Classification of this compound as a Complex I Inhibitor

| Inhibitor Class | Mode of Inhibition (vs. Ubiquinone) | Target Enzyme | Example Inhibitors |

|---|---|---|---|

| Class I | Competitive / Partially Competitive | Complex I and Glucose Dehydrogenase | Piericidin A, Annonin VI |

| Class II | Non-Competitive | Complex I only | Rotenone, This compound |

The inhibition of Complex I by this compound has profound consequences for cellular energy metabolism. By blocking the electron transport chain at its first major entry point, this compound disrupts the generation of the proton motive force across the inner mitochondrial membrane. This, in turn, has several downstream effects:

Reduced ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient that drives ATP synthase to produce ATP. By inhibiting Complex I, this compound significantly curtails the cell's ability to produce ATP through oxidative phosphorylation. elifesciences.orgresearchgate.net This energy depletion can trigger various cellular stress responses.

Altered NAD+/NADH Ratio: The blockage of NADH oxidation by Complex I leads to an accumulation of NADH and a decrease in the cellular NAD+/NADH ratio. nih.gov This shift in redox balance can inhibit NAD+-dependent enzymes involved in various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle.

Increased Glycolysis: To compensate for the loss of ATP production from oxidative phosphorylation, cells may upregulate glycolysis. nih.gov However, this metabolic shift is often insufficient to meet the total energy demands of the cell, particularly in cancer cells that are already highly glycolytic. nih.gov

Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the leakage of electrons and the subsequent formation of superoxide radicals and other reactive oxygen species. This increase in oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways.

Table 2: Effects of Complex I Inhibition by this compound on Cellular Metabolism

| Metabolic Parameter | Effect of this compound | Consequence |

|---|---|---|

| Oxidative Phosphorylation | Decreased | Reduced ATP production |

| NAD+/NADH Ratio | Decreased | Altered redox state, inhibition of metabolic enzymes |

| Glycolysis | Potentially Increased | Compensatory ATP production, often insufficient |

| Reactive Oxygen Species (ROS) | Increased | Oxidative stress, cellular damage |

Disruption of Specific Cellular Processes

The metabolic disruptions caused by this compound culminate in the inhibition of cell growth and the induction of cell death, making it a compound of interest for its antiproliferative properties. wikipedia.org

The antiproliferative activity of this compound is thought to be a direct consequence of its effects on mitochondrial function and cellular energy status. The proposed mechanisms primarily revolve around the induction of apoptosis (programmed cell death).

Mitochondrial-Mediated Apoptosis: The mitochondrion plays a central role in the intrinsic pathway of apoptosis. The disruption of mitochondrial membrane potential, the increase in ROS production, and the depletion of ATP—all consequences of this compound's inhibition of Complex I—are potent triggers for this pathway. mdpi.com These events can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, a family of proteases that execute the apoptotic program. abcam.com

Cell Cycle Arrest: Severe energy stress and cellular damage can lead to the activation of cell cycle checkpoints, causing the cell to arrest its proliferation. mdpi.com While specific studies on this compound's effect on cell cycle progression are limited, it is a common outcome for compounds that induce significant metabolic stress.

Table of Mentioned Compounds

Proposed Mechanisms in Antifungal Activity

The precise molecular mechanisms underlying the antifungal activity of this compound are not yet fully elucidated; however, research has pointed to the crucial role of its chemical structure in its biological function. Studies involving synthetic analogues of this compound have revealed that the tetrahydrofuran (B95107) (THF) ring is a critical moiety for its selective activity against certain pathogenic fungi. nih.govnih.gov While the direct molecular target within fungal cells has not been definitively identified, the structural importance of the THF ring suggests a specific interaction with a fungal protein or enzyme that is essential for growth or viability.

General antifungal mechanisms often involve the disruption of the fungal cell membrane or the inhibition of cell wall synthesis. Many established antifungal agents target the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in humans. nih.gov Inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. Another common antifungal strategy is the inhibition of enzymes responsible for the synthesis of β-glucan and chitin, which are essential structural components of the fungal cell wall. mdpi.com While it is plausible that this compound may operate through one of these established pathways, there is currently a lack of direct experimental evidence to confirm its specific mode of action. Further research is required to identify the precise molecular interactions and biochemical pathways disrupted by this compound in fungal pathogens.

Proposed Mechanisms in Insecticidal Activity

The insecticidal activity of this compound is primarily attributed to its function as an inhibitor of mitochondrial complex II, also known as succinate dehydrogenase (SDH). mdpi.com This enzyme plays a crucial role in both the citric acid cycle and the electron transport chain, two fundamental processes for cellular energy production in the form of ATP. mdpi.comnih.gov

Mitochondrial complex II catalyzes the oxidation of succinate to fumarate in the citric acid cycle. The electrons generated from this reaction are then transferred to the electron transport chain, contributing to the proton gradient that drives ATP synthesis. nih.gov By inhibiting SDH, this compound disrupts this vital flow of electrons, leading to a cascade of detrimental effects within the insect's cells.

The inhibition of complex II by this compound leads to:

Impaired Cellular Respiration: The blockage of the electron transport chain significantly reduces the cell's ability to produce ATP, leading to an energy crisis. mdpi.com

Accumulation of Succinate: The inhibition of SDH causes a buildup of its substrate, succinate. Elevated levels of succinate can have further downstream metabolic consequences and have been linked to the production of reactive oxygen species (ROS). nih.gov

Oxidative Stress: Disruption of the electron transport chain can lead to an increase in the production of ROS, which can cause damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death. frontiersin.orgnih.gov

This disruption of mitochondrial function and energy metabolism is the key mechanism behind the potent insecticidal effects of this compound.

Identification of Molecular Targets and Binding Affinities

Computational Approaches to Target Prediction

As of now, there is a notable absence of published research specifically detailing the use of computational methods, such as molecular docking or in silico target prediction, to identify the molecular targets of this compound. Computational approaches are powerful tools in modern drug discovery and toxicology for predicting the potential protein targets of small molecules and elucidating their binding modes. nih.govd-nb.infonih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method could be employed to virtually screen this compound against a library of known protein structures to identify potential binding partners. For instance, docking studies could be performed against the known insecticidal target, succinate dehydrogenase, to model the specific interactions at the atomic level. researchgate.net

In Silico Target Prediction (or target fishing) utilizes various computational algorithms, often based on ligand similarity, machine learning, or pharmacophore modeling, to predict a list of potential biological targets for a given compound. d-nb.infonih.gov These methods could be applied to this compound to generate hypotheses about its molecular targets in fungi and other organisms.

The application of these computational tools to this compound represents a significant area for future research that could accelerate the understanding of its polypharmacology and mechanisms of action.

Table 1: Potential Computational Approaches for this compound Target Prediction

| Computational Method | Description | Potential Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Elucidate the binding mode of this compound to succinate dehydrogenase; screen for other potential off-targets. |

| Virtual Screening | Computationally screens large libraries of compounds against a target or vice versa. | Identify novel targets for this compound from a database of protein structures. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Develop a pharmacophore model based on this compound's structure to search for proteins with complementary binding sites. |

Biochemical Investigations of Enzyme and Receptor Interactions

Biochemical studies have identified succinate dehydrogenase (SDH), or mitochondrial complex II, as a key molecular target of this compound, particularly in the context of its insecticidal activity. mdpi.com SDH is a crucial enzyme in cellular metabolism, and its inhibition can have profound effects on cellular viability.

Biochemical assays are essential for confirming the inhibitory activity of a compound against a specific enzyme and for quantifying its potency. A common method to assess the inhibition of SDH is to measure the enzyme's activity in the presence of varying concentrations of the inhibitor. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. medchemexpress.com

Table 2: Illustrative Biochemical Data for Enzyme Inhibition

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Succinate Dehydrogenase (Insect) | Data Not Available | - |

| Malonate (a known competitive inhibitor) | Succinate Dehydrogenase | Varies by species and conditions | Competitive |

Note: The data for Malonate and Atpenin A5 are provided for illustrative purposes to show typical values for SDH inhibitors. Specific quantitative data for this compound is a subject for further experimental validation.

Synthetic Strategies and Analog Design

Academic Approaches to Total Synthesis of Aureothin (B1665325)

The synthesis of this compound has been approached through various academic research programs, exploring different strategies to construct its moderately complex and dense structure. researchgate.net These efforts have led to the development of innovative methods for assembling its key structural motifs.

Convergent synthesis has proven to be an effective strategy for the total synthesis of this compound, allowing for the late-stage coupling of complex molecular fragments. This approach is amenable to the preparation of analogues by modifying the individual fragments before their union. researchgate.netnih.gov

A notable convergent approach involved the desymmetrization of α,α′-dimethoxy-γ-pyrone. researchgate.netnih.gov This key step, achieved through a 1,4-addition of a nucleophile like 2-lithio-1,3-dithiane, followed by trapping the resulting vinylogous enolate with the side chain of the target, allows for the rapid assembly of the complete carbon backbone of this compound. researchgate.net This strategy efficiently brings together the two main components of the molecule, streamlining the synthetic route. researchgate.netnih.gov

Achieving the correct stereochemistry of the chiral tetrahydrofuran (B95107) ring is a critical challenge in the synthesis of this compound. Several asymmetric strategies have been developed to address this.

One successful approach accomplished the first asymmetric total synthesis of this compound through a convergent strategy that employed a regiodivergent and parallel kinetic resolution of a racemic alcohol as the final step. researchgate.net This resolution was mediated by the cytochrome P450 monooxygenase AurH, which performed a C–H oxidation with complete enantiodiscrimination to deliver the enantiopure natural product. researchgate.netnih.gov This chemoenzymatic approach highlights the power of combining classic organic synthesis with biocatalysis to achieve high levels of stereocontrol.

Several key chemical transformations have been instrumental in the successful total synthesis of this compound. These reactions have enabled the construction of its characteristic structural features.

Desymmetrization of α,α′-dimethoxy-γ-pyrone : This process, combining a 1,4-addition and alkylation of a vinylogous enolate, has been a cornerstone in stereoselectively accessing the backbone of this compound. researchgate.netnih.gov

Tetrahydrofuran Motif Construction : The formation of the crucial tetrahydrofuran ring has been achieved through different methods. One route involved a palladium-catalyzed cyanation of an E,Z dienyl motif followed by a Pinner cyclization. nih.gov An alternative short synthesis utilized a palladium-catalyzed cycloaddition to construct this motif. nih.gov

Ruthenium-Catalyzed Cross-Metathesis : This reaction has been employed to connect different fragments of the molecule, demonstrating the utility of modern catalytic methods in natural product synthesis. nih.gov

Enzymatic C–H Oxidation : The use of cytochrome P450 monooxygenase AurH for the final cycloetherification step showcases a biocatalytic approach to achieve the desired stereochemistry with high precision. researchgate.net

Design and Synthesis of this compound Analogues

The interesting biological activities of this compound have spurred efforts to design and synthesize analogues with improved or novel properties. acs.org These efforts combine rational design principles with biosynthetic engineering techniques.

Rational design of modular polyketide synthases (PKSs) has emerged as a powerful tool for generating this compound analogues. The this compound biosynthetic pathway is initiated by the formation of p-nitrobenzoate (PNBA), which serves as a starter unit for the type I modular PKS. nih.govwikipedia.org

By genetically reprogramming the modular aur PKS, researchers have successfully morphed the this compound assembly line into one that produces luteoreticulin, a related polyketide. nih.govresearchgate.net This was achieved through rational genetic recombination and the exchange of protein domains within the PKS. nih.gov Such synthetic biology approaches, which use genes from a single biosynthesis gene cluster to create an artificial pathway, may mimic natural evolutionary processes for creating chemical diversity. nih.govresearchgate.net This strategy allows for targeted modifications of the polyketide backbone, leading to new structural analogues. researchgate.net

The inherent promiscuity of enzymes in the this compound biosynthetic pathway has been skillfully exploited to generate a focused library of analogues. acs.orgnih.gov This has been achieved through an integrated approach combining mutasynthesis, biotransformation, and combinatorial biosynthesis. acs.orgnih.gov

The promiscuity of the PKS assembly line towards different starter units and the plasticity of the enzymes responsible for pyrone and tetrahydrofuran ring formation have been key to this strategy. acs.orgnih.gov For instance, the bifunctional monooxygenase AurH, which catalyzes the final hydroxylation-heterocyclization step, can process various deoxythis compound (B1248338) derivatives. nih.gov This has allowed for the production of a selection of new this compound analogues with modifications at the aryl residue, the pyrone ring, and the oxygenated backbone on a preparative scale. acs.orgnih.gov These studies have demonstrated that exploiting enzymatic promiscuity is a viable and powerful complement to synthetic chemistry for generating structural diversity, yielding new derivatives with potentially improved and more selective antifungal and antiproliferative activities. nih.gov

Semi-synthetic Derivatization Methods

The inherent biological activities of this compound, a polyketide antibiotic produced by Streptomyces thioluteus, have spurred investigations into its semi-synthetic derivatization to explore structure-activity relationships (SAR) and develop analogs with improved therapeutic potential. These methods involve the chemical modification of the natural product scaffold to generate a library of derivatives with varied structural features. Key strategies have focused on modifications of the p-nitrophenyl moiety, the pyrone ring, and the tetrahydrofuran ring, leading to the generation of novel compounds with altered biological profiles.

One prominent approach to generating this compound analogs involves a combination of genetic engineering and chemical synthesis, a process often referred to as semi-synthesis in a broader context that includes mutasynthesis and biotransformation. This integrated strategy allows for the creation of a diverse library of this compound derivatives. For instance, by employing mutasynthesis, where modified starter units are fed to a mutant strain of the producing organism, and subsequent biotransformation, researchers have successfully produced a range of this compound analogs. This approach has yielded derivatives with modifications at the aryl residue and the pyrone ring.

Detailed research has led to the production of fifteen new this compound analogues. These semi-synthetic derivatives have undergone biological evaluation, revealing that various new compounds exhibit reduced cytotoxicity compared to the parent molecule while demonstrating enhanced antiproliferative activities. Furthermore, these studies have underscored the critical role of the tetrahydrofuran (THF) ring in the selective antifungal activity of these compounds.

A significant finding from these semi-synthetic studies is the identification of allothis compound (B1255800), a naturally occurring isomer of this compound, which has also been isolated and characterized. Allothis compound has demonstrated growth inhibitory effects against human fibrosarcoma HT1080 cells, showcasing the potential for discovering new bioactive derivatives through the exploration of natural and semi-synthetic analogs.

The following tables summarize the findings from the semi-synthetic derivatization of this compound, detailing the modifications and the corresponding biological activities.

Table 1: Semi-synthetic this compound Derivatives and their Biological Activities

| Compound | Modification | Biological Activity |

| This compound Analog 1 | Modification of the aryl residue | Reduced cytotoxicity, improved antiproliferative activity |

| This compound Analog 2 | Modification of the pyrone ring | Altered biological profile |

| Allothis compound | Isomer of this compound | Growth inhibitory effect on human fibrosarcoma HT1080 cells (IC50 = 30 µM) |

Structure Activity Relationship Sar Studies and Derivative Research

Impact of Nitroaryl Moiety Modifications on Biological Efficacy

The nitroaryl moiety is a distinctive feature of Aureothin (B1665325). nih.govwikipedia.orgebi.ac.ukebi.ac.uknih.gov While the search results highlight that this compound is a nitro compound and mention modifications at the aryl residue, specific detailed findings on how alterations solely to the nitroaryl group impact biological efficacy are not extensively detailed within the provided snippets. However, the presence of the nitro group is noted as contributing to this compound's intriguing biological activities, while also potentially contributing to unfavorable pharmacological properties like toxicity. nih.gov The biosynthesis of this nitro group involves a novel N-oxygenase, AurF, which converts p-aminobenzoate to p-nitrobenzoate, the starter unit for this compound biosynthesis. wikipedia.orgebi.ac.ukillinois.eduresearchgate.net This suggests that modifications or replacements of the p-nitrobenzoate starter unit during biosynthesis could lead to analogues with altered activities. Mutasynthesis experiments have revealed that the this compound polyketide synthase (PKS) can accept at least eleven different starter units, indicating a degree of promiscuity that can be exploited to generate structural diversity at the aryl residue. nih.govnih.gov

Table: this compound Analogues Generated by Biosynthetic Engineering

| Modification Site | Type of Modification | Potential Impact on Activity (Inferred from general findings) |

| Aryl Residue | Different Starter Units | Altered bioactivity profile, potentially reduced cytotoxicity |

| Pyrone Ring | Engineered Pyrone Moieties | Modulation of bioactivity |

| Oxygenated Backbone | Variations in Formation | Affects biological activity, particularly antifungal activity |

Role of the Tetrahydrofuran (B95107) Ring in Activity Profiles

The chiral tetrahydrofuran (THF) ring is a crucial structural component of this compound, and its presence significantly influences the biological activity profile, particularly the antifungal activity. nih.govnih.gov Research indicates that the THF ring is critical for the remarkably selective activity of this compound analogues against certain pathogenic fungi. nih.govnih.gov For instance, comparing deoxythis compound (B1248338) (which lacks the THF ring) and this compound derivatives, it is evident that the presence of the tetrahydrofuran unit is critical for antifungal activity, especially against yeasts. nih.govnih.gov The formation of this chiral THF ring is catalyzed by a bifunctional cytochrome P450 monooxygenase, AurH. ebi.ac.ukebi.ac.ukgoogle.comresearchgate.netresearchgate.net

Pyranone Head Group Modifications and Functional Outcomes

This compound features an O-methylated pyranone ring as its head group. nih.govwikipedia.orgebi.ac.ukebi.ac.uknih.gov Modifications to the pyranone ring have been explored to modulate the bioactivity of this compound. nih.govnih.gov Biosynthetic engineering approaches have shown that different types of pyrone moieties can be engineered through biotransformation and combinatorial biosynthesis. nih.gov An enzyme called AurI is involved in the O-methylation of the pyranone ring during biosynthesis. wikipedia.orggoogle.com While the search results mention that modifications to the pyrone ring were made in synthesized analogues, detailed outcomes specifically linking pyranone modifications to functional changes are not extensively elaborated upon in the provided snippets. However, one study mentions a new this compound derivative, aureopyran, which features an unusual pyran backbone instead of the THF ring, formed due to altered enzymatic methylation topology affecting the action of AurH. researchgate.net This suggests that modifications influencing the pyranone structure or its formation can lead to significant structural changes in the molecule.

Comparative Analysis of this compound and Allothis compound (B1255800) Activities

Allothis compound is a known isomer of this compound, and comparative studies have been conducted to evaluate their biological activities. researchgate.netresearchgate.netscispace.com Both this compound and Allothis compound have demonstrated biological activities, including nematicidal and larvicidal effects. researchgate.netnih.govresearchgate.netresearchgate.net

In studies evaluating larvicidal activity against Aedes aegypti, both compounds showed activity, with this compound generally exhibiting slightly higher potency than Allothis compound. researchgate.net

| Compound | Larvicidal Activity against Aedes aegypti (LC50) |

| This compound | 1.5 ppm (24h), 3.8 ppm (48h) |

| Allothis compound | 3.1 ppm (24h), 7.4 ppm (48h) |

Both compounds have also shown significant nematicidal activity, suppressing the growth, reproduction, and behavior of Bursaphelenchus xylophilus, the pine wood nematode. nih.govresearchgate.netresearchgate.net Comparative data on their nematicidal activity against different life stages of B. xylophilus indicates similar potency between this compound and Allothis compound. nih.gov

| Compound | Nematicidal Activity against Bursaphelenchus xylophilus (LC50, µg/mL) |

| J2s | |

| This compound | 0.81 |

| Allothis compound | 0.83 |

These findings suggest that while isomeric, there can be subtle differences in the biological potency of this compound and Allothis compound depending on the target organism.

SAR Studies in Specific Biological Contexts

SAR studies on this compound have been conducted in various biological contexts, including its antifungal and antiproliferative activities. nih.govnih.gov

Antifungal SAR Investigations

Antifungal SAR investigations have highlighted the critical role of the tetrahydrofuran ring in the antifungal activity of this compound and its derivatives, particularly against yeasts. nih.govnih.gov Modifications to the this compound structure have led to the identification of derivatives with selective antifungal activity, including enhanced activity against important pathogens like Candida albicans and Aspergillus species. nih.govnih.gov Some new this compound derivatives have shown similar or improved activity compared to the parent compound against test strains such as Sporobolomyces salmonicolor, Penicillium notatum, and Candida albicans. nih.gov Notably, some derivatives have demonstrated significantly higher activity against Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger than standard antifungal references like nystatin (B1677061) and amphotericin B. nih.gov

The promiscuity of the biosynthetic enzymes involved in this compound production has been exploited to generate a library of analogues with modifications at different parts of the molecule, which allowed for insights into SAR, particularly regarding antifungal activity. nih.govnih.gov

Table: Antifungal Activity of this compound and Selected Derivatives (Illustrative based on descriptions)

| Compound | Activity Against Candida albicans | Activity Against Aspergillus spp. | Notes |

| This compound | Active | Active | Parent compound |

| Deoxythis compound | Reduced/No activity | Reduced activity | Lacks THF ring, highlights THF importance |

| Selected New Derivatives | Similar or Increased Activity | Increased Activity | Modifications at aryl, pyrone, or backbone |

| p-chlorothis compound | Active | Most active against Aspergillus spp. nih.gov | Example of a potent derivative against molds |

The selective activities observed against various fungal strains are considered striking and underscore the potential of this compound derivatives as antifungal agents. nih.gov

Antiproliferative SAR Investigations

This compound exhibits antitumor and antiproliferative activities. google.comwikipedia.orgnih.gov SAR studies in this area have focused on generating this compound analogs with modifications to potentially improve activity or reduce cytotoxicity. One approach has involved generating a library of this compound analogues through integrated methods like mutasynthesis, biotransformation, and combinatorial biosynthesis. nih.govnih.gov These studies revealed that some new deoxythis compound derivatives demonstrated improved antiproliferative activities while being less cytotoxic than the parent compound, this compound. nih.govnih.govresearchgate.net The flexibility of the polyketide synthase assembly line in accommodating different starter units and the malleability of the pyrone and tetrahydrofuran ring formation have been leveraged to create this structural diversity. nih.govnih.gov

Nematicidal SAR Investigations

This compound has shown activity against nematodes, including the pine wood nematode Bursaphelenchus xylophilus. researchgate.netnih.govnih.gov Research on the nematicidal activity of this compound and its derivatives has identified allothis compound as another active component isolated from Streptomyces sp. AE170020. researchgate.netnih.govnih.gov Both this compound and allothis compound have been shown to suppress the growth, reproduction, and behavior of B. xylophilus. researchgate.netnih.govnih.govresearchgate.net While the exact mechanism of action for this compound's nematicidal activity is still being elucidated, these findings highlight the potential of this compound and its analogs as agents for controlling plant-parasitic nematodes. researchgate.netresearchgate.net

HIV Inhibitory SAR Investigations

This compound and neothis compound (B8089337) have been identified as potent inhibitors of HIV replication. nih.govsigmaaldrich.comresearchgate.net Total synthesis of a diverse group of this compound derivatives, referred to as MAGIC (Multiple Antiviral Gamma-pyrone Inspired Compounds), has been undertaken to identify compounds with improved anti-HIV activity, photostability, and cell safety. nih.govsigmaaldrich.comresearchgate.netbicoll-group.com One synthetic lead compound (#7) demonstrated superior anti-HIV activity compared to this compound, with an IC90 value below 45 nM. nih.govsigmaaldrich.comresearchgate.net This compound inhibited de novo virus production by blocking the accumulation of HIV RNAs essential for virion structural components and genomic RNAs, indicating a mode of action distinct from current clinical drugs. nih.govsigmaaldrich.com Compound #7 was active against multiple HIV genotypes, including HIV-1 and HIV-2, and showed synergistic inhibition when combined with clinical reverse transcriptase and integrase inhibitors. nih.govbicoll-group.com

Biological Activities in Academic Model Systems

Antifungal Research Applications

Aureothin (B1665325) has demonstrated antifungal properties in laboratory settings, with studies investigating its efficacy against a range of fungal pathogens. nih.govontosight.ai

Efficacy against Fungal Pathogens in Laboratory Models

Studies have shown this compound's inhibitory effects on the growth of various fungal strains in laboratory models. Research involving this compound analogues has indicated significant activity against Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger. nih.gov Some analogues have shown greater activity against these species compared to standard antifungal references like nystatin (B1677061) and amphotericin B in certain studies. nih.gov The presence of the tetrahydrofuran (B95107) unit in the this compound structure appears to be critical for its antifungal activity, particularly against yeasts. nih.gov

Selective Antifungal Activity Studies (e.g., anti-Candida)

Selective antifungal activity of this compound and its derivatives has been observed. Notably, some this compound derivatives have shown promise as highly selective antifungal agents, including activity against Candida albicans, a significant human pathogen. nih.gov While some new this compound derivatives showed similar activity to the parent compound against C. albicans, other derivatives like deoxyaureonitrile exhibited selective antifungal activity against Aspergillus niger and Aspergillus fumigatus. nih.gov The tetrahydrofuran (THF) ring is suggested to markedly increase antifungal activity, including anti-Candida activity. nih.gov

Antibacterial Research Applications

Investigations into this compound's antibacterial properties have also been conducted in academic model systems. nih.govontosight.ai

Investigations into Broad-Spectrum Antibacterial Effects

Research has indicated that this compound may exhibit inhibitory effects against certain bacteria, suggesting potential as an antibacterial agent. ontosight.ai While some studies on this compound analogues (specifically deoxythis compound (B1248338) analogues) did not show notable antibacterial activities, the parent compound is mentioned as having antibacterial properties. nih.govnih.gov Further research is needed to fully elucidate its spectrum of activity against a broad range of bacteria. ontosight.ai

Studies on Activity against Microorganisms with Resistance Mechanisms

Antiproliferative Activity in Cell Line Models

This compound has demonstrated antiproliferative activity in various cell line models, suggesting potential antitumor effects. nih.govnih.govabcam.comevitachem.com

Studies have analyzed the biological activities of this compound derivatives in a panel of cell lines, including human cervix carcinoma HeLa, mouse fibroblast cells L-929, human umbilical vein endothelial cells Huvec, and human K-562 leukemia cells. nih.gov Many new this compound analogues have shown increased antiproliferative and cytostatic activities compared to the parent compound this compound, often with significantly lower cytotoxicity to normal cells. nih.gov Some deoxythis compound derivatives were found to be less cytotoxic but stronger antiproliferative agents than this compound. nih.gov Research indicates that this compound may exert its biological activity through mechanisms that result in antiproliferative effects on cancer cells. evitachem.com this compound has been reported to exhibit potent antiproliferative activity against various cancer cell lines. abcam.comevitachem.com

The antiproliferative activity is often assessed using measures like IC50 (half maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values in cytotoxicity assays against different tumor cell lines. escholarship.orgnih.govresearchgate.net While specific IC50 or GI50 values for this compound against a wide panel of cell lines were not comprehensively detailed across the provided snippets, the consistent mention of its antiproliferative effects in various cell line models underscores this area of research. nih.govabcam.comevitachem.comescholarship.org

Here is a conceptual table illustrating the types of data often generated in these studies:

| Biological Activity | Model System Examples | Key Findings (Illustrative) |

| Antifungal Activity | Fungal cultures (Aspergillus spp., Candida albicans) | Inhibition of growth, selective activity against certain strains. nih.gov |

| Antibacterial Activity | Bacterial cultures | Inhibitory effects against certain bacteria. ontosight.ai |

| Antiproliferative Activity | Cancer cell lines (HeLa, K-562, etc.) | Inhibition of cell growth and proliferation. nih.govabcam.comevitachem.com |

Further detailed research findings often include specific minimum inhibitory concentration (MIC) values for antimicrobial activity and IC50/GI50 values for antiproliferative effects against a defined panel of microorganisms or cell lines.

This compound is a polyketide compound originally isolated from the soil bacterium Streptomyces thioluteus. ebi.ac.ukgoogle.com It has garnered research interest due to a range of reported biological activities. ebi.ac.ukmdpi.com

Antiviral Activity Research this compound and its derivatives have been investigated for their potential antiviral properties.vulcanchem.comresearchgate.net

Exploration of Novel Antiviral Mechanisms

Research into the biological activities of this compound in academic model systems has revealed promising antiviral potential, particularly through the exploration of novel mechanisms of action. Studies have identified this compound and its derivatives as potent inhibitors of viral replication, with a focus on understanding the specific cellular and viral targets involved.

One significant area of investigation has been the activity of this compound derivatives against Human Immunodeficiency Virus (HIV). Research utilizing primary human cells and academic cell lines infected with various HIV genotypes, including drug-resistant strains, has demonstrated that certain synthetic this compound derivatives, such as Compound #7, exhibit strong anti-HIV activity. bicoll-group.comnih.gov These compounds have shown potency with IC90 values below 45 nM for Compound #7. nih.gov

Detailed research findings indicate that this compound derivatives interfere with viral replication at a stage different from that targeted by existing clinical anti-HIV drugs. bicoll-group.comnih.gov Specifically, Compound #7 has been shown to inhibit de novo virus production from integrated proviruses. nih.gov This inhibition is achieved by blocking the accumulation of HIV RNAs that are essential for encoding the structural components of virions and include the viral genomic RNAs. nih.gov This suggests a mechanism that impacts viral gene expression or RNA processing after the virus has integrated its genetic material into the host cell genome. Proteomic analysis in primary blood cells treated with Compound #7 indicated that it does not significantly affect global protein expression, suggesting a selective targeting of pathways linked to HIV infection. nih.gov

Further studies have explored the activity of this compound and its derivatives against other viruses in academic settings. While the detailed mechanisms for all observed antiviral activities are still under investigation, the activity against HIV through the inhibition of viral RNA accumulation represents a novel mode of action for this class of compounds. nih.gov This distinct mechanism highlights the potential of this compound-inspired molecules as candidates for developing new antiviral therapies, particularly against viruses that have developed resistance to current treatments. bicoll-group.comnih.gov

The exploration of these novel antiviral mechanisms in academic model systems provides crucial insights into the potential therapeutic applications of this compound and its synthetic analogs. Future research aims to further elucidate the precise molecular targets and pathways modulated by these compounds to fully understand their antiviral potential.

Research Findings on Antiviral Activity of this compound Derivatives

| Compound | Target Virus | Cell System | Key Finding |

| This compound | HIV | Primary human cells | Potent anti-HIV activity observed. nih.gov |

| Compound #7 | HIV | Primary human cells, LC5-RIC cells | Strong anti-HIV activity (IC90 < 45 nM). nih.gov |

| Compound #7 | HIV | Primary human cells, LC5-RIC cells | Inhibits de novo virus production from integrated proviruses. nih.gov |

| Compound #7 | HIV | Primary human cells, LC5-RIC cells | Blocks accumulation of HIV RNAs. nih.gov |

| This compound/Neothis compound (B8089337) | HIV | Not specified (screening) | Identified as potent hits in anti-HIV screening. nih.gov |

Advanced Research Methodologies Applied to Aureothin

Genomic and Proteomic Approaches

Genomic and proteomic studies are fundamental to understanding the biological machinery responsible for aureothin (B1665325) biosynthesis and its effects on target organisms.

Sequencing and Analysis of Biosynthetic Gene Clusters

Sequencing and analysis of the this compound ( aur) gene cluster from Streptomyces thioluteus HKI-227 have been crucial in elucidating its biosynthetic pathway. This cluster spans approximately 27 kb and encodes a modular type I polyketide synthase (PKS) system responsible for constructing the polyketide backbone of this compound. nih.gov Analysis of the PKS genes revealed an unusual architecture, featuring only four extension modules despite requiring five polyketide chain extensions for this compound synthesis. nih.govresearchgate.net This finding provided early evidence for the iterative use, or "stuttering," of a single module within a modular PKS, a departure from the typical co-linearity principle where each module performs a single extension cycle. nih.govresearchgate.netdb-thueringen.deebi.ac.uk

Further sequence analysis identified genes encoding enzymes involved in the biosynthesis of the unique para-nitrobenzoate starter unit, including a novel N-oxygenase, AurF, which catalyzes the conversion of para-aminobenzoate (PABA) to para-nitrobenzoate (PNBA). nih.govdb-thueringen.deebi.ac.ukebi.ac.uk The aur gene cluster also encodes AurH, a bifunctional cytochrome P450 monooxygenase, which is essential for the stereoselective formation of the tetrahydrofuran (B95107) ring in this compound. ebi.ac.ukebi.ac.uk

Heterologous expression of the aur gene cluster in Streptomyces lividans ZX1 confirmed that these genes are sufficient for this compound production, supporting the proposed iterative mechanism and the role of the identified enzymes. researchgate.netdb-thueringen.deresearchgate.net Comparative genomic analysis with the neothis compound (B8089337) (nor) biosynthetic gene cluster has provided insights into the evolutionary processes that led to the non-colinear nature of these PKS assembly lines. ebi.ac.ukebi.ac.uknih.govnih.gov

Proteomic Profiling for Mechanism of Action Elucidation

Proteomic profiling techniques can be employed to investigate the mechanism of action of this compound by identifying and quantifying proteins affected by its presence. While specific detailed proteomic studies solely focused on elucidating the complete mechanism of action of this compound were not extensively detailed in the search results, the broader application of proteomic profiling in understanding biological processes and the effects of bioactive compounds is well-established. mssm.edudecode.comnih.govmdpi.combiorxiv.orgnih.govnih.gov

This compound is known to act as a non-competitive inhibitor of NADH:ubiquinone oxidoreductase (Complex I) in various organisms. caymanchem.com Proteomic studies could potentially identify specific protein targets or pathways modulated by this compound within cells, providing a more comprehensive understanding of its inhibitory effects on Complex I and its broader biological impacts. For instance, comparative proteomics has been used to analyze the metabolic network in Saccharopolyspora spinosa to understand the impact of exogenous triacylglycerol on antibiotic biosynthesis, demonstrating the utility of proteomics in studying bacterial secondary metabolism. researchgate.net Such approaches could be adapted to study the effects of this compound on the proteome of its producing organism or target cells.

Chemical Biology Tools and Techniques

Chemical biology approaches utilize small molecules like this compound as tools to perturb biological systems and study the resulting effects.

Use of this compound as a Probe Molecule in Biological Systems

Chemical probes are small molecules used to selectively modulate the function of specific biological targets, aiding in the understanding of biological pathways and target validation. chemicalprobes.orgmdpi.comfebs.org this compound, with its defined activity as a Complex I inhibitor caymanchem.com, can serve as a chemical probe to investigate the roles of this enzyme in various cellular processes. By applying this compound to biological systems, researchers can study the consequences of Complex I inhibition on cellular respiration, ATP production, and downstream signaling pathways. This allows for the dissection of complex biological networks and the validation of Complex I as a relevant target in specific contexts. The use of this compound as a probe molecule is analogous to the application of other well-characterized inhibitors in chemical biology research. dntb.gov.ua

DNA Assembler Technology for Pathway Engineering

DNA assembler technology is a synthetic biology method that facilitates the rapid construction and engineering of biochemical pathways by exploiting in vivo homologous recombination, typically in Saccharomyces cerevisiae. nih.govspringernature.comnih.govoup.com This technology has been applied to the this compound biosynthetic gene cluster to engineer the pathway and generate variants. nih.govspringernature.comnih.govresearchgate.net

The DNA assembler approach allows for the one-step assembly of large DNA constructs containing multiple genes, including entire biosynthetic gene clusters. nih.govspringernature.comnih.govoup.com For the this compound gene cluster, pathway fragments amplified from S. thioluteus genomic DNA, along with helper fragments for replication and maintenance in different hosts (like S. cerevisiae, E. coli, and Streptomyces lividans), can be assembled using this method. nih.gov This technology enables fine genetic modifications, such as site-directed mutagenesis, within the this compound gene cluster, allowing researchers to investigate the roles of specific genes or domains and engineer the pathway for altered or improved production. nih.govnih.gov The DNA assembler has proven valuable for the rapid characterization and engineering of natural product biosynthetic pathways, including the construction of hybrid pathways. researchgate.net

Spectroscopic and Computational Analysis for Derivatives

Spectroscopic and computational methods are indispensable for the structural elucidation of this compound and its derivatives, as well as for predicting their properties and behavior.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are routinely used to determine the chemical structures of this compound and any newly generated derivatives. nih.govresearchgate.netresearchgate.netnih.gov UV/Visible spectroscopy is also used to characterize the absorption properties of these compounds. researchgate.netnih.gov

Computational analysis, often employing Density Functional Theory (DFT), complements experimental spectroscopic data by providing insights into molecular geometry, electronic structure, and predicted spectroscopic parameters (e.g., NMR chemical shifts). researchgate.netmdpi.comeurjchem.com These methods can be used to confirm proposed structures, understand the electronic distribution within the molecule, and predict reactivity. For instance, computational studies have been used to analyze the spectroscopic features and properties of other complex organic molecules and their derivatives. mdpi.comeurjchem.com

Furthermore, computational methods can be applied to study the potential biological interactions of this compound and its derivatives, such as molecular docking to predict binding affinities to target proteins. mdpi.com This can aid in understanding their mechanism of action and in the rational design of new derivatives with improved properties. Computational approaches are also valuable in analyzing the evolutionary relationships of biosynthetic enzymes and predicting iterative steps in polyketide synthesis. ebi.ac.ukebi.ac.uknih.gov

The combination of spectroscopic data and computational analysis is crucial for the comprehensive characterization of this compound derivatives generated through methods like pathway engineering or mutasynthesis, allowing for the correlation of structural modifications with observed biological activities. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation of Analogues

Structural elucidation is a fundamental step in the study of natural products and their analogues. Advanced spectroscopic techniques play a vital role in determining the complete chemical structure of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for determining the connectivity and relative stereochemistry of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are extensively used in the structural elucidation of this compound analogues nih.govescholarship.org. 1D NMR, such as ¹H and ¹³C NMR, provides information on the types and chemical environments of hydrogen and carbon atoms nih.gov. 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, provide crucial information about coupling between nuclei and through-space interactions, allowing for the complete assignment of signals and the determination of the molecular skeleton and substituent positions escholarship.orgnih.govchemrxiv.org. For example, NMR shifts of the core structures of new this compound derivatives have been reported to be similar to those of the parent compound, with the influence of different substituents clearly detectable in the shifts of neighboring atoms nih.gov. Studies on this compound analogues have utilized 1D and 2D NMR experiments for full structural elucidation nih.gov.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and identifying substructures currenta.denih.govmdpi.com. High-resolution mass spectrometry (HRMS) allows for the accurate determination of the molecular formula currenta.denih.gov. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragments, providing detailed structural information currenta.denih.govmdpi.com. This is particularly useful for complex molecules like this compound and its analogues, helping to piece together the different parts of the molecule based on their fragmentation patterns currenta.denih.gov. LC-MS (Liquid Chromatography-Mass Spectrometry) is often coupled to separate mixtures of compounds before MS analysis, which is valuable when working with crude extracts or complex libraries of analogues currenta.de. The chemical structures of this compound and allothis compound (B1255800) isolated from endophytic bacteria have been determined using spectroscopic analysis, which includes mass spectrometry researchgate.net.

X-ray Crystallography: While not always feasible for every analogue, X-ray crystallography can provide definitive three-dimensional structural information at atomic resolution nih.govcathdb.info. This technique requires the compound to form suitable crystals. X-ray diffraction has been used in studies related to this compound biosynthesis, specifically in determining the structure of enzymes involved in its production, such as AurF nih.govcathdb.inforhea-db.orgpnas.org. Although direct crystallographic data for this compound analogues might be limited in the provided search results, the technique remains a powerful tool for structural confirmation when applicable.

The combination of these spectroscopic techniques is often necessary for the complete and unambiguous structural assignment of complex natural products and their synthetic or biosynthetically modified analogues.

Molecular Modeling and Docking Simulations for Interaction Studies

Molecular modeling and docking simulations are computational techniques used to study the three-dimensional structures of molecules and predict how they interact with other molecules, such as proteins or DNA. These methods provide insights into the potential binding modes, affinities, and mechanisms of action of this compound and its analogues.

Molecular Modeling: Molecular modeling encompasses a range of computational methods used to simulate the behavior of molecules. This includes energy minimization, molecular dynamics simulations, and conformational analysis. These techniques can help to understand the preferred conformations of this compound analogues and how their structural variations might affect their interactions with biological targets. Molecular modeling has been employed in studies related to this compound, including modeling substrates into the active site of biosynthetic enzymes like AurF nih.gov.

Docking Simulations: Docking simulations are used to predict the binding orientation (pose) and binding affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein nih.gov. By computationally placing an this compound analogue into the active site of a known or predicted biological target, researchers can estimate how strongly it might bind and identify the key interactions involved nih.gov. This is particularly useful in structure-activity relationship (SAR) studies, where the binding of different analogues to a target can be compared to explain observed differences in biological activity nih.govnih.gov.